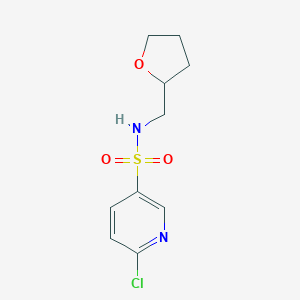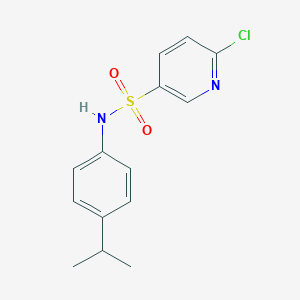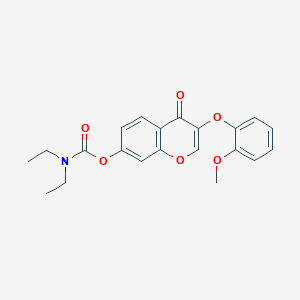
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-4-one core structure, which is known for its diverse biological activities. The presence of methoxyphenoxy and diethylcarbamate groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and other research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-methoxyphenol with a suitable chromenone derivative under basic conditions to form the methoxyphenoxy-chromenone intermediate. This intermediate is then reacted with diethylcarbamoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis for industrial applications.
化学反应分析
Types of Reactions
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield hydroxy derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
科学研究应用
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its structural features suggest potential as a lead compound for developing new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the development of new materials with specific properties, such as UV absorbers or antioxidants.
作用机制
The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance binding affinity and specificity, while the diethylcarbamate moiety can influence the compound’s pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
Methocarbamol: A centrally acting muscle relaxant with a similar methoxyphenoxy structure.
Carvedilol: A non-selective beta-blocker with a methoxyphenoxy group, used in treating cardiovascular diseases.
Phenoxybenzamine: An alpha-adrenergic antagonist with a phenoxy group, used in managing hypertension.
Uniqueness
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is unique due to its combination of a chromenone core with methoxyphenoxy and diethylcarbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-4-22(5-2)21(24)27-14-10-11-15-18(12-14)26-13-19(20(15)23)28-17-9-7-6-8-16(17)25-3/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAFBORSUJPBDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

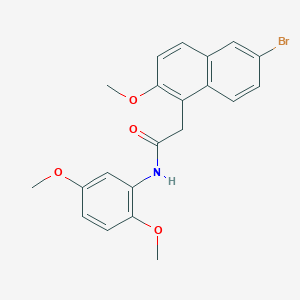

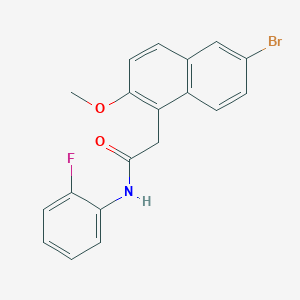

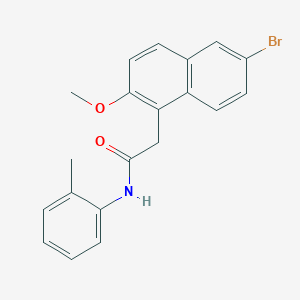
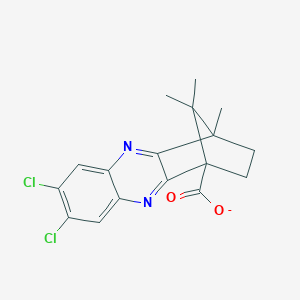
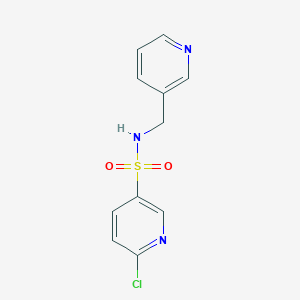
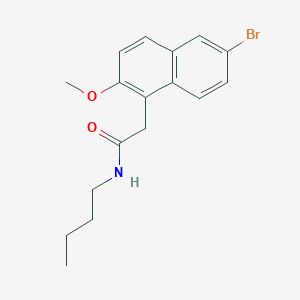
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B385358.png)
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385359.png)
